molecular formula C10H8F2O2 B057930 (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 220352-36-3

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Katalognummer: B057930
CAS-Nummer: 220352-36-3
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: CSLVZAGSOJLXCT-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (CAS: 220352-36-3; molecular formula: C₁₀H₈F₂O₂; molecular weight: 198.17 g/mol) is a chiral cyclopropane derivative characterized by a trans-configuration at the cyclopropane ring and a 3,4-difluorophenyl substituent . It serves as a critical intermediate in synthesizing Ticagrelor, a reversible P2Y₁₂ receptor antagonist used as an antiplatelet agent . The compound is synthesized via stereoselective methods such as Simmons-Smith cyclopropanation and subsequent hydrolysis/oxidation, achieving high diastereoselectivity (>99% dr) and enantioselectivity (98% ee) . Its purity (>96%) and stereochemical integrity are vital for pharmaceutical applications .

Eigenschaften

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLVZAGSOJLXCT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431457
Record name (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220352-36-3
Record name (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Menthol Ester Route with Dimethylsulfoxonium Methylide

This method begins with (E)-3-(3,4-difluorophenyl)acrylic acid, which undergoes sequential derivatization to form the cyclopropane ring :

Step 1 : Conversion to acryloyl chloride using thionyl chloride in toluene/pyridine.
Step 2 : Esterification with L-menthol to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate.
Step 3 : Cyclopropanation via dimethylsulfoxonium methylide in DMSO, generating the trans-cyclopropane ester.
Step 4 : Hydrolysis with NaOH to produce the carboxylic acid.

Key Data :

  • Yield : ~40% (over four steps) .

  • Stereoselectivity : >98% trans-diastereomers .

  • Drawbacks : Requires toxic reagents (pyridine, sodium azide) and costly trimethylsulfoxonium iodide .

Oppolzer’s Sultam-Mediated Diastereoselective Cyclopropanation

This approach employs Oppolzer’s sultam as a chiral auxiliary to enforce stereocontrol :

Step 1 : Derivatization of (E)-3-(3,4-difluorophenyl)acrylic acid with (2R)-bornane-10,2-sultam to form a sultam-acryloyl intermediate.
Step 2 : Cyclopropanation using methyl-1-nitrosourea and palladium acetate.
Step 3 : Sultam removal via lithium hydroxide hydrolysis.
Step 4 : Curtius rearrangement with diphenylphosphoryl azide to yield the final acid.

Key Data :

  • Yield : ~35% (over five steps) .

  • Stereoselectivity : 92% enantiomeric excess (ee) .

  • Drawbacks : Multi-step purification and hazardous azide intermediates .

Zinc-Mediated Cyclopropanation with Chiral Sulfonamide Catalysts

A highly efficient method developed in CN103739483A utilizes Et₂Zn and CH₂I₂ under chiral catalysis :

Reaction Conditions :

  • Catalyst: (1R,2R)-1,2-N,N'-bis(3,5-dichlorobenzenesulfonamido)cyclohexane (5 mol%).

  • Substrate: (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol.

  • Solvent: Anhydrous CH₂Cl₂ at -15–0°C.

Key Data :

  • Yield : 90% .

  • Stereoselectivity : 97% ee (HPLC) .

  • Advantages : High atom economy, recyclable catalyst, and mild conditions .

Analytical Validation :

  • IR (KBr) : 3450 cm⁻¹ (OH), 1605 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 3H, Ar-H), 3.65 (m, 1H, CH-OH), 1.45–1.30 (m, 2H, cyclopropane) .

Horner-Wadsworth-Emmons Reaction with Potassium tert-Butoxide

This method leverages a phosphonoethyl triethyl ester for cyclopropane ring formation :

Reaction Sequence :

  • Alkylation : (S)-2-chloro-1-(3,4-difluorophenyl)ethanol reacts with phosphonoethyl triethyl ester in toluene.

  • Cyclization : Mediated by KOtBu at 40–50°C for 30 hours.

  • Hydrolysis : NaOH/MeOH at 65°C to afford the carboxylic acid.

Key Data :

  • Yield : 87% .

  • Stereoselectivity : >95% trans-isomers .

  • Scale-Up Feasibility : Demonstrated at 12.8 mmol scale with minimal purification .

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3 Method 4
Yield 40%35%90%87%
Stereoselectivity >98% trans92% ee97% ee>95% trans
Toxic Reagents YesYesNoNo
Catalyst Cost HighModerateLowLow
Steps 4513

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring can also confer stability and rigidity to the molecule, enhancing its binding affinity to targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds:
Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid 3,4-diF-phenyl 220352-36-3 C₁₀H₈F₂O₂ 198.17 Benchmark compound
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-F-phenyl 161711-27-9 C₁₀H₉FO₂ 180.18 Reduced halogenation lowers molecular weight; altered electronic effects
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Cl-phenyl 1181230-38-5 C₁₀H₉ClO₂ 196.63 Chlorine substitution increases steric bulk and alters lipophilicity
Ethyl 2-(3-fluorophenyl)cyclopropane carboxylate 3-F-phenyl + ethyl ester N/A C₁₂H₁₂FO₂ 208.22 Esterification enhances solubility in organic phases

Analysis :

  • Steric Impact : The 2-chloro analog introduces steric hindrance near the cyclopropane ring, which may reduce reaction rates in stereoselective syntheses .
  • Molecular Weight : Halogen type and position directly affect molecular weight, with chlorine adding ~1.46 g/mol compared to fluorine.

Functional Group Modifications

Compound Name Functional Group CAS Number Molecular Formula Key Differences
This compound Carboxylic acid 220352-36-3 C₁₀H₈F₂O₂ High polarity; prone to salt formation
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide Carboxamide 1006376-62-0 C₁₀H₉F₂NO Reduced acidity; improved metabolic stability
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate Ethyl ester N/A C₁₂H₁₂F₂O₂ Enhanced lipophilicity for intermediate purification

Analysis :

  • Acidity and Solubility : The carboxylic acid group increases water solubility compared to the carboxamide or ester derivatives, which are more lipophilic .
  • Synthetic Utility : Ester derivatives are often used as protected intermediates to avoid side reactions during cyclopropanation .

Key Methods for Benchmark Compound:

  • Simmons-Smith Cyclopropanation : Achieves trans-diastereoselectivity via reaction of (E)-3-(3,4-difluorophenyl)propenal with L-tartaric ester .
  • Biocatalytic Approaches : Engineered hemoglobin mutants enable preparative-scale synthesis with >99% dr and 98% ee .

Analysis :

  • The benchmark compound benefits from optimized stereoselective methods, whereas analogs like the 2-chloro derivative may require additional chiral resolution steps, reducing efficiency .
  • Biocatalysis offers scalability advantages over traditional chemical methods for enantiomerically pure products .

Pharmacological and Industrial Relevance

  • Ticagrelor Intermediate : The benchmark compound’s stereochemical purity is critical for Ticagrelor’s efficacy, as impurities like urea derivatives (e.g., 220352-39-6) must be controlled .
  • Analog Applications :
    • 4-Fluoro analog : Used in exploratory anticoagulants due to simplified synthesis .
    • Carboxamide derivative : Investigated for enhanced bioavailability in prodrug formulations .

Biologische Aktivität

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound is notably recognized as a precursor in the synthesis of ticagrelor, a drug used for the prevention of thromboembolic events. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.

  • Molecular Formula : C10_{10}H8_8F2_2O2_2
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 220352-36-3
  • IUPAC Name : (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its role as an intermediate in ticagrelor synthesis and its potential effects on various biological pathways.

1. Synthesis and Pharmacological Relevance

A study highlighted the synthesis of this compound as a key step in producing ticagrelor-related compounds. The synthetic pathway involves several steps including the reduction of ketones and cyclopropanation reactions which are essential for achieving the desired stereochemistry .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of derivatives related to this compound. For instance, modifications to the cyclopropane structure can significantly alter mutagenicity profiles when assessed against cytochrome P450 enzymes, indicating that careful structural design is necessary to minimize adverse effects while retaining therapeutic efficacy .

Table 1: Comparison of Biological Activities

Compound NameActivity DescriptionReference
This compoundIntermediate in ticagrelor synthesis
TicagrelorAntiplatelet agent; inhibits ADP-induced aggregation
Related Cyclopropane DerivativesVarying effects on P2Y receptor modulation

Q & A

Q. Basic

  • 19F^{19}\text{F}-NMR : Resolves fluorine environments; the difluorophenyl group shows distinct coupling patterns.
  • X-ray crystallography : Confirms absolute stereochemistry of crystalline intermediates .
  • HRMS : Validates molecular formula (e.g., C10_{10}H8_8F2_2O2_2, MW 198.17 ).

How scalable are current biocatalytic methods for industrial research applications?

Advanced
Myoglobin-catalyzed cyclopropanation achieves gram-scale synthesis with >90% yield, demonstrating preparative utility . Challenges include enzyme stability under prolonged reaction conditions and cost-effective cofactor regeneration. Continuous flow systems improve scalability by enhancing mass transfer and catalyst reusability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.